4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a synthetic organic compound characterized by its unique structure, which includes both difluorophenyl and ethylhexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-difluoroaniline, which is then reacted with 2-ethylhexylamine under controlled conditions to form the corresponding amide. This intermediate is further subjected to a series of reactions, including acylation and oxidation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to understand protein-ligand interactions or as a precursor for designing bioactive molecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through halogen bonding, while the ethylhexyl group may influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- 4-((2,4-Difluorophenyl)amino)-2-((2-methylhexyl)amino)-4-oxobutanoic acid
- 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxopentanoic acid
Uniqueness
Compared to similar compounds, 4-((2,4-Difluorophenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is unique due to the specific combination of its functional groups. The presence of both difluorophenyl and ethylhexyl groups provides a distinct balance of electronic and steric properties, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(2,4-difluoroanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O3/c1-3-5-6-12(4-2)11-21-16(18(24)25)10-17(23)22-15-8-7-13(19)9-14(15)20/h7-9,12,16,21H,3-6,10-11H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMVQSCENRIJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.